

solubility of Dimethyl cyclobutane-1,1-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Dimethyl cyclobutane-1,1-dicarboxylate

Cat. No.: B156252

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Dimethyl Cyclobutane-1,1-dicarboxylate** in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **dimethyl cyclobutane-1,1-dicarboxylate**. Given the limited availability of public quantitative solubility data for this specific compound, this guide focuses on predicting its solubility in a range of common organic solvents based on fundamental chemical principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the precise solubility of **dimethyl cyclobutane-1,1-dicarboxylate** in their laboratories. This guide also includes a robust protocol for the synthesis of the title compound, adapted from established methods for similar esters.

Introduction to Dimethyl Cyclobutane-1,1-dicarboxylate

Dimethyl cyclobutane-1,1-dicarboxylate is a diester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1][2][3]. Its structure features a central cyclobutane ring with two methyl ester groups attached to the same carbon atom. This geminal diester

arrangement influences its physical and chemical properties, including its polarity, boiling point, and, critically, its solubility in various media. Understanding the solubility of this compound is paramount for its application in organic synthesis, purification, and formulation in various industries, including pharmaceuticals and materials science.

Table 1: Physicochemical Properties of **Dimethyl Cyclobutane-1,1-dicarboxylate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ O ₄	[1]
Molecular Weight	172.18 g/mol	[1][2][3]
Appearance	Colorless liquid	[1]
Density	1.118 g/cm ³	[1][2]
Boiling Point	122 °C at 55 mmHg	[1]
Refractive Index	1.4420	[1][2]
Water Solubility	Not miscible	[1]

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a cornerstone of predicting solubility. The polarity of a solvent and a solute determines their ability to interact favorably. **Dimethyl cyclobutane-1,1-dicarboxylate** possesses both polar (the two ester groups) and non-polar (the cyclobutane ring and methyl groups) regions. The presence of the ester groups allows for dipole-dipole interactions, while the hydrocarbon backbone engages in van der Waals forces.

Based on its structure, the following solubility profile is predicted:

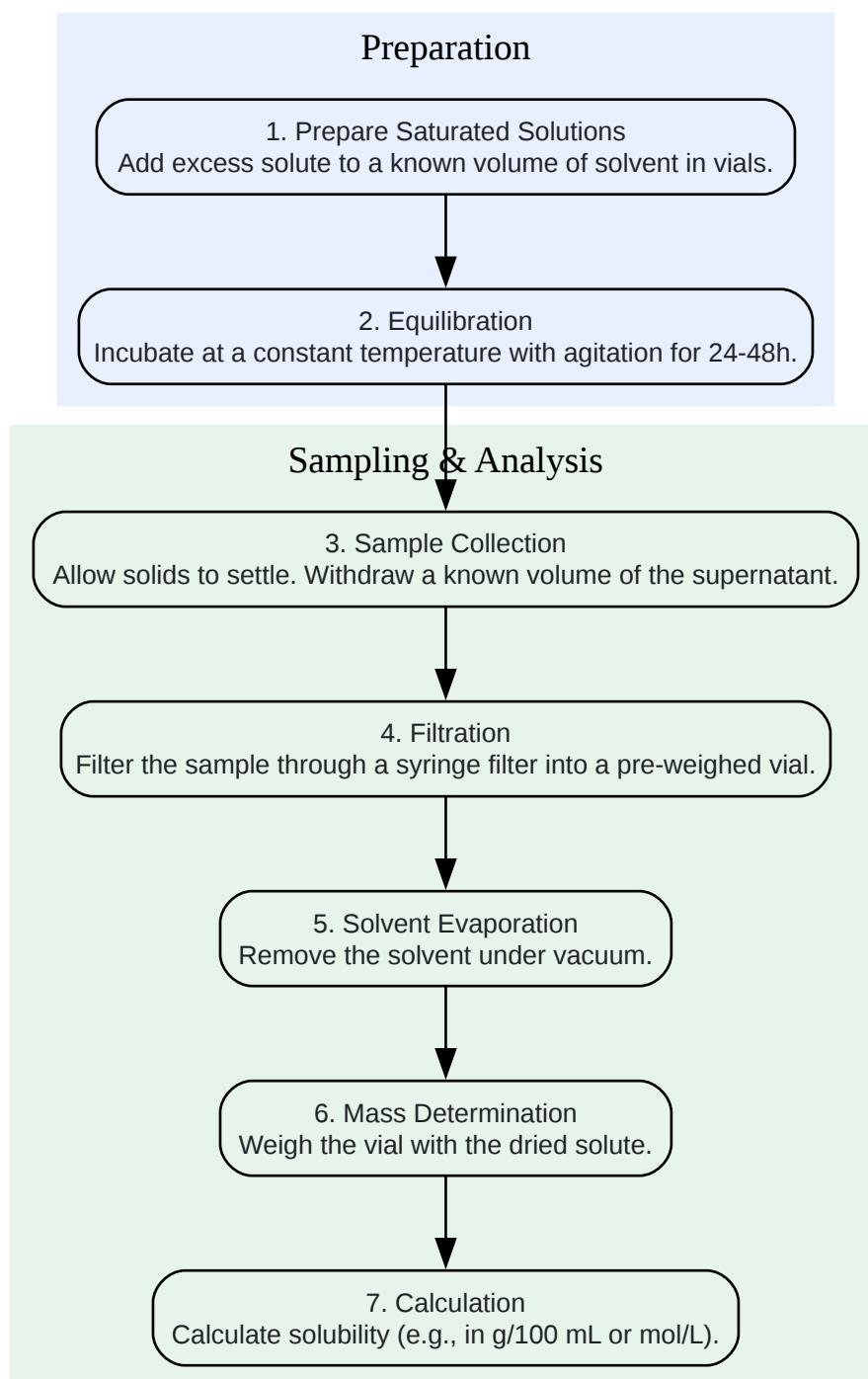
- High Solubility: Expected in polar aprotic solvents and solvents of intermediate polarity. The ester groups can interact favorably with the dipoles of these solvents.
 - Examples: Acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF).
- Moderate Solubility: Expected in polar protic solvents. While the ester groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule and the non-polar cyclobutane ring limit its solubility in this class of solvents.

polar hydrocarbon framework may limit solubility compared to polar aprotic solvents.

- Examples: Methanol, ethanol.
- Low to Negligible Solubility: Expected in non-polar solvents. The overall polarity of the molecule due to the ester groups is likely too high for significant interaction with purely non-polar solvents.
- Examples: Hexane, toluene, diethyl ether (solubility in diethyl ether may be slightly higher than in hexane due to the ether's slight polarity).

Table 2: Predicted Qualitative Solubility of **Dimethyl Cyclobutane-1,1-dicarboxylate**

Solvent	Polarity	Predicted Solubility	Rationale
Hexane	Non-polar	Low / Insoluble	Mismatch in polarity.
Toluene	Non-polar	Low / Sparingly Soluble	Aromatic ring may offer some interaction, but polarity mismatch dominates.
Diethyl Ether	Slightly Polar	Sparingly to Moderately Soluble	Ether oxygen can interact with the ester groups.
Dichloromethane	Polar Aprotic	Soluble	Favorable dipole-dipole interactions.
Chloroform	Polar Aprotic	Soluble	Favorable dipole-dipole interactions.
Ethyl Acetate	Polar Aprotic	Very Soluble	Structurally similar ester functionality promotes miscibility.
Acetone	Polar Aprotic	Very Soluble	Strong dipole-dipole interactions.
Methanol	Polar Protic	Moderately Soluble	Hydrogen bonding acceptor ability, but limited by non-polar regions.
Ethanol	Polar Protic	Moderately Soluble	Similar to methanol, with slightly lower polarity.
Water	Very Polar Protic	Insoluble / Not miscible	Confirmed by available data[1]. The non-polar cyclobutane ring dominates.


Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of **dimethyl cyclobutane-1,1-dicarboxylate** in various organic solvents.

Materials and Equipment

- **Dimethyl cyclobutane-1,1-dicarboxylate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Syringes and syringe filters (0.22 μm , solvent-compatible)
- Pre-weighed vials for evaporation
- Vacuum oven or rotary evaporator

Experimental Workflow

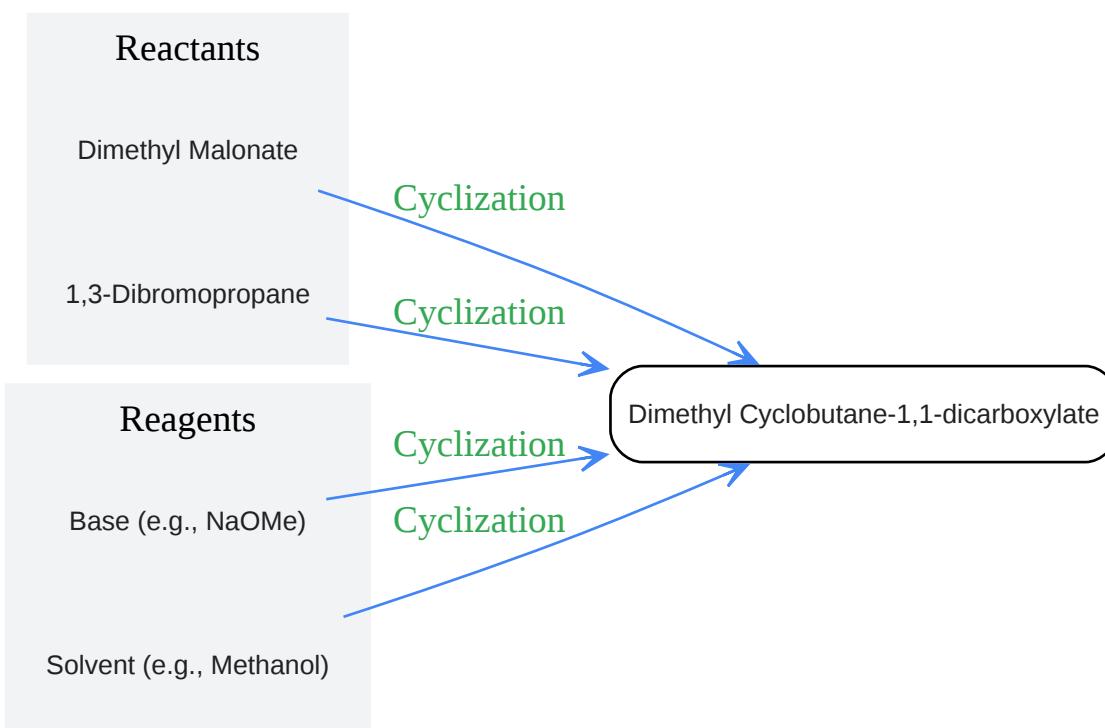
[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Methodology

- Preparation of Saturated Solutions:

- To a series of vials, add a known volume (e.g., 2.00 mL) of each organic solvent to be tested.
- Add an excess amount of **dimethyl cyclobutane-1,1-dicarboxylate** to each vial to ensure a saturated solution with undissolved solid present.
- Securely cap the vials.


- Equilibration:
 - Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible throughout this period.
 - Causality: This step is crucial to ensure that the solvent is fully saturated with the solute at the specified temperature.
- Sample Collection:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe.
- Filtration:
 - Attach a syringe filter to the syringe.
 - Dispense the solution through the filter into a pre-weighed vial. This step is critical to remove any suspended microparticles.
 - Self-Validation: Filtering ensures that the measured mass corresponds only to the dissolved solute, not any suspended solid.
- Solvent Evaporation:

- Remove the solvent from the pre-weighed vial using a vacuum oven at a moderate temperature or a rotary evaporator.
- Dry the vial to a constant weight.
- Mass Determination:
 - Accurately weigh the vial containing the dried solute.
 - The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.
- Calculation:
 - Calculate the solubility using the following formula:
 - Solubility (g / 100 mL) = (mass of solute in g / volume of sample in mL) * 100

Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate

A reliable method for the synthesis of **dimethyl cyclobutane-1,1-dicarboxylate** is the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a base. This is a classic malonic ester synthesis approach to forming a cyclic compound[4][5][6].

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of **Dimethyl Cyclobutane-1,1-dicarboxylate**.

Step-by-Step Protocol

- Preparation:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
 - Expertise & Experience: Using freshly prepared sodium methoxide ensures a moisture-free and highly reactive base, which is critical for efficient deprotonation of the dimethyl malonate.
- Reaction:
 - To the sodium methoxide solution, add dimethyl malonate dropwise at room temperature.
 - After the addition is complete, add 1,3-dibromopropane dropwise.

- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Workup:
 - Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
 - Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure.
 - Purify the crude product by vacuum distillation to obtain pure **dimethyl cyclobutane-1,1-dicarboxylate**.

Conclusion

While quantitative solubility data for **dimethyl cyclobutane-1,1-dicarboxylate** is not readily available in the public domain, this guide provides a robust framework for predicting its behavior in common organic solvents. The provided experimental protocol offers a clear and reliable method for researchers to determine precise solubility values, fostering a deeper understanding of this compound's properties. The included synthesis protocol further empowers researchers by providing a means to obtain this valuable chemical intermediate.

References

- Organic Syntheses Procedure: Diethyl 1,1-cyclobutanedicarboxyl
- Organic Syntheses Procedure: 1,1-Cyclobutanedicarboxylic acid. [\[Link\]](#)
- LookChem: DIMETHYL 1,1-CYCLOBUTANEDICARBOXYL
- Stenutz: dimethyl cyclobutane-1,1-dicarboxyl
- PubChem: Dimethyl cyclobutane-1,1-dicarboxyl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. dimethyl cyclobutane-1,1-dicarboxylate [stenutz.eu]
- 3. Dimethyl cyclobutane-1,1-dicarboxylate | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [solubility of Dimethyl cyclobutane-1,1-dicarboxylate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156252#solubility-of-dimethyl-cyclobutane-1-1-dicarboxylate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com